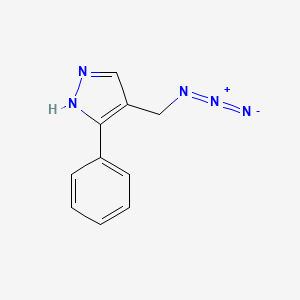
4-(Azidomethyl)-3-phenyl-1H-pyrazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .Chemical Reactions Analysis
Azides, such as “4-(azidomethyl)-3-phenyl-1H-pyrazole”, can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .Wissenschaftliche Forschungsanwendungen
Materialwissenschaften: Vernetzer
Organische Azide wie „4-(Azidomethyl)-3-phenyl-1H-pyrazol“ sind in der Materialwissenschaft aufgrund ihrer Fähigkeit, als Vernetzer zu fungieren, sehr wertvoll. Die Reaktivität der Azidgruppe wird genutzt, um 1,2,3-Triazole durch kupfer(I)-katalysierte Huisgen-Cycloaddition zu erzeugen, eine entscheidende Reaktion für die Polymervernetzung. Dieser Prozess wird verwendet, um die physikalischen Eigenschaften von Polymeren zu modifizieren und die Effizienz von Geräten wie Brennstoffzellen, organischen Solarzellen (OSCs), Leuchtdioden (LEDs) und organischen Feldeffekttransistoren (OFETs) zu verbessern .
Energiereiche Materialien
Die Neigung organischer Azide, bei thermischer Aktivierung oder Photolyse Stickstoff freizusetzen, macht sie zu Kandidaten für energiereiche Materialien. “this compound” kann in diesem Bereich eingesetzt werden, da die beträchtliche Energiefreisetzung, die mit der Spaltungsreaktion verbunden ist, für Anwendungen interessant ist, die eine schnelle Energiefreisetzung erfordern .
Heterocyclische Chemie
In der heterocyclischen Chemie sind Azide maßgeblich an der Synthese verschiedener Heterocyclen beteiligt. Die Azidgruppe in „this compound“ kann Umlagerungen wie Cycloadditionsreaktionen, einschließlich [3+2]-Cycloadditionen, eingehen, um verschiedene heterocyclische Strukturen zu bilden, die in Pharmazeutika und Agrochemikalien von grundlegender Bedeutung sind .
Polymerchemie
Die Azidgruppe in „this compound“ wird für die Nitren-Insertion verwendet, ein Verfahren, das zum Vernetzen des Kerns von Polymeren eingesetzt wird. Diese Anwendung ist besonders relevant bei der Herstellung von Nanopartikeln (NPs) mit erhöhter Stabilität und Funktionalität, die in Arzneistoff-Abgabesystemen und anderen nanotechnologischen Anwendungen eingesetzt werden können .
Organische Synthese
Organische Azide sind vielseitige Reagenzien in der organischen Synthese. “this compound” kann an Staudinger-Reduktionen, Aza-Wittig-Reaktionen und Curtius-Umlagerungen teilnehmen, was zur Bildung verschiedener organischer Verbindungen führt, die potenzielle Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft haben .
Katalyse
Die Azidgruppe in „this compound“ kann in der Katalyse als Ligand fungieren und Reaktionen wie die C-H-Aminierung erleichtern. Dies ist entscheidend für die Entwicklung neuer katalytischer Methoden, die synthetische Prozesse rationalisieren, effizienter und umweltfreundlicher machen .
Wirkmechanismus
Target of Action
Azido compounds have been known to interact with various biological targets, often through the formation of covalent bonds
Mode of Action
Azido groups are highly reactive and can form covalent bonds with various biological molecules, potentially altering their function . The azido group in the compound could potentially interact with its targets, leading to changes in their activity.
Biochemical Pathways
Azido compounds have been shown to interfere with various biochemical processes, including protein synthesis and enzymatic reactions
Pharmacokinetics
The presence of the azido group could potentially influence the compound’s bioavailability and stability .
Result of Action
Azido compounds have been shown to have various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 4-(azidomethyl)-3-phenyl-1H-pyrazole could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the azido group . Additionally, factors such as temperature, presence of other molecules, and cellular conditions could also influence the compound’s action.
Vorteile Und Einschränkungen Für Laborexperimente
4-(azidomethyl)-3-phenyl-1H-pyrazole has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and can be used to study the structure and function of proteins and enzymes. Additionally, it can be used to study the biochemical and physiological effects of certain drugs. However, 4-(azidomethyl)-3-phenyl-1H-pyrazole also has some limitations. It is not a very stable compound, and is prone to degradation. Additionally, it is not very soluble in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
Given the potential applications of 4-(azidomethyl)-3-phenyl-1H-pyrazole in scientific research, there are a number of possible future directions of research. These include further exploration of its synthesis method, as well as studies examining its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on the advantages and limitations of 4-(azidomethyl)-3-phenyl-1H-pyrazole for use in lab experiments, as well as its potential applications in the treatment of various diseases. Finally, further research could be done on the potential effects of 4-(azidomethyl)-3-phenyl-1H-pyrazole on the human body, as well as its potential interactions with other drugs.
Safety and Hazards
The safety data sheet for a similar compound, “5-[4-(Azidomethyl)[1,1?-biphenyl]-2-yl]-2H- tetrazole”, indicates that it is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-(azidomethyl)-5-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-15-13-7-9-6-12-14-10(9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMOYTWLXLNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



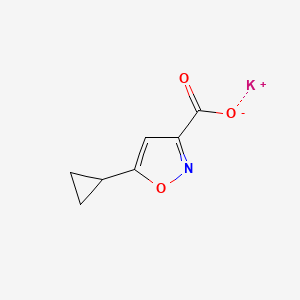


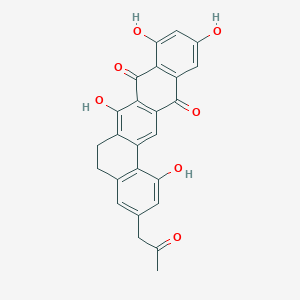
![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)
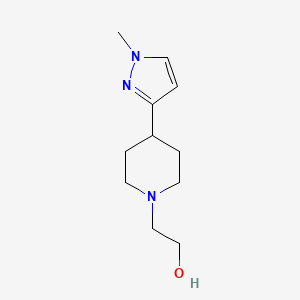
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
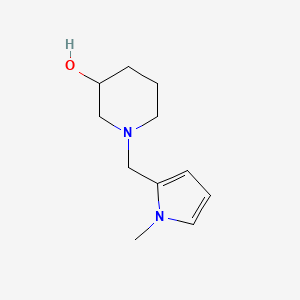

![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)
